molecular formula C17H14BrNO B307893 (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307893
M. Wt: 328.2 g/mol
InChI Key: YZPWIGJYQUJUES-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indolin-2-one family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylbenzylidene group at the 3rd position, and a dihydroindol-2-one core structure. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(4-ethylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H14BrNO/c1-2-11-3-5-12(6-4-11)9-15-14-10-13(18)7-8-16(14)19-17(15)20/h3-10H,2H2,1H3,(H,19,20)/b15-9-

InChI Key

YZPWIGJYQUJUES-DHDCSXOGSA-N

SMILES

CCC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 5-bromoindolin-2-one.

    Aldol Condensation: The key step involves an aldol condensation reaction between 5-bromoindolin-2-one and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one.

    Substitution: Formation of various substituted indolin-2-one derivatives.

Scientific Research Applications

(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one: Similar structure with a methoxy group instead of an ethyl group.

    5-bromo-3-(4-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one: Contains a nitro group, which may confer different biological activities.

Uniqueness

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